molecular formula C11H11NO2 B13661679 5-(3-Methoxyphenyl)-3-methylisoxazole

5-(3-Methoxyphenyl)-3-methylisoxazole

Cat. No.: B13661679
M. Wt: 189.21 g/mol
InChI Key: DUEBDPVZUHKKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methoxyphenyl)-3-methylisoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 3-methoxyphenyl group and a methyl group. Isoxazoles are known for their diverse biological activities and are used in various fields, including medicinal and agricultural chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-3-methylisoxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride can form an oxime, which upon cyclization with acetic anhydride yields the desired isoxazole .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-3-methylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Methoxyphenyl)-3-methylisoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methoxyphenyl)-3-methylisoxazole is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5-(3-methoxyphenyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C11H11NO2/c1-8-6-11(14-12-8)9-4-3-5-10(7-9)13-2/h3-7H,1-2H3

InChI Key

DUEBDPVZUHKKPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC(=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.